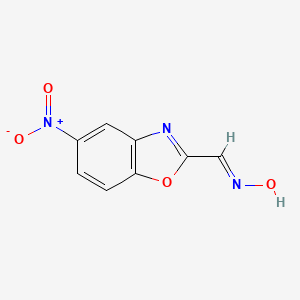

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime

Description

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime is a benzoxazole derivative featuring a nitro group at the 5-position and an oxime (-CH=N-OH) functional group. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for their diverse pharmacological and industrial applications.

Properties

IUPAC Name |

(NE)-N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-9-4-8-10-6-3-5(11(13)14)1-2-7(6)15-8/h1-4,12H/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBIAVJOIGRUHM-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime typically involves the condensation of 2-aminophenol with an aldehyde, followed by nitration and oximation. One common method includes the following steps:

Condensation Reaction: 2-aminophenol reacts with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C to form 2-substituted benzoxazole.

Nitration: The benzoxazole derivative is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Substitution: The oxime group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as peracids or hydrogen peroxide can be used under mild conditions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with acetic acid.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amino-substituted benzoxazole derivatives.

Substitution: Various substituted benzoxazole derivatives depending on the reagent used.

Scientific Research Applications

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound can be used in the development of new materials with specific optical and electronic properties.

Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The oxime group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues of Benzoxazole Derivatives

Table 1: Key Benzoxazole Derivatives and Their Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Synthesis Method | Biological Activity | References |

|---|---|---|---|---|---|

| 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime | 5-Nitro, oxime | ~208* | Nitration of benzoxazole, oxime formation | Potential antimicrobial activity (inferred) | [1, 9] |

| 5-Carbomethoxybenzoxazole | 5-Carbomethoxy | 207.18 | Cyclocondensation of o-aminophenol derivatives | Anticonvulsant, neurotoxic at high doses | |

| N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-benzoxazole-5-carbohydride | 5-Carbohydride, Schiff base | 324.34 | In-silico design, Schiff base synthesis | Antibacterial, antifungal |

*Estimated based on benzoxazole core (C₈H₅NO₂: 147.13) + NO₂ (46.01) + oxime (CH₂NO: 44.03).

Key Observations :

- Nitro vs. Carbomethoxy : The nitro group (electron-withdrawing) in the target compound may enhance electrophilic reactivity compared to the electron-donating carbomethoxy group in Siddiqui et al.’s anticonvulsant derivative.

Comparison with Benzaldehyde Oxime Derivatives

Table 2: Benzaldehyde Oxime Analogues

Key Observations :

- Substituent Effects : The target compound’s nitro group contrasts with the bulky tert-butyl or dodecyl groups in other oximes. Nitro substituents typically increase polarity, which may reduce lipophilicity compared to the dodecyl derivative.

- Hybrid Systems : The isoxazole-pyridine oxime in demonstrates antibiotic activity due to synergistic effects between heterocycles and the oxime group. The benzoxazole core in the target compound may offer similar synergies but with distinct electronic profiles.

Research Findings and Implications

- The nitro group may confer additional antimicrobial properties, as seen in nitroaromatic pharmaceuticals.

- Structural Advantages : The benzoxazole-oxime combination offers a balance of rigidity (from the aromatic core) and flexibility (from the oxime), which is advantageous in drug design for target binding.

Biological Activity

2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 27412-08-4

This compound features a benzoxazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

Biological Activity Overview

The biological activity of 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime has been investigated in several studies. Below is a summary of its key activities:

1. Anticancer Activity

Research indicates that compounds similar to 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime exhibit significant anticancer properties. A study found that derivatives of benzoxazole compounds can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism often involves the inhibition of cell cycle progression and induction of DNA fragmentation.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.4 | Apoptosis induction |

| A549 | 0.1 | Cell cycle arrest |

| HepG2 | 0.4 | DNA fragmentation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

2. Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have also been explored. A study indicated that certain derivatives exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans.

| Microorganism | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 μg/mL |

| Candida albicans | 16 μg/mL |

These results highlight the potential of this compound in developing new antimicrobial agents .

3. Anti-inflammatory Effects

The anti-inflammatory potential of similar oxime compounds has been documented. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes.

Case Studies

Several case studies have provided insights into the biological activities of related compounds:

- Case Study 1 : A derivative of benzoxazole was tested on human leukemia cells, showing a significant reduction in cell viability through apoptosis mechanisms.

- Case Study 2 : In vivo studies demonstrated that another benzoxazole derivative inhibited tumor growth in murine models by targeting specific signaling pathways involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring can enhance potency and selectivity against target cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.